molecular formula C24H27ClFNO5S B11445658 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-chloro-6-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-chloro-6-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11445658
M. Wt: 496.0 g/mol
InChI Key: JYOQBPHZMZXAHI-UHFFFAOYSA-N
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Description

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-chloro-6-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structural features, which include a quinoline core, multiple substituents, and ester functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-chloro-6-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of Substituents: The substituents, such as the ethylsulfanyl group and the chloro-fluorophenyl group, can be introduced through nucleophilic substitution reactions.

    Esterification: The ester functional groups are introduced through esterification reactions, typically using carboxylic acids and alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-chloro-6-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-chloro-6-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-chloro-6-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups but different core structures.

    Ethylsulfanyl Compounds: Compounds with ethylsulfanyl groups but different overall structures.

Uniqueness

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-chloro-6-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its combination of a quinoline core, multiple substituents, and ester functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H27ClFNO5S

Molecular Weight

496.0 g/mol

IUPAC Name

3-O-(2-ethylsulfanylethyl) 6-O-methyl 4-(2-chloro-6-fluorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C24H27ClFNO5S/c1-5-33-10-9-32-24(30)18-13(3)27-16-11-12(2)17(23(29)31-4)22(28)20(16)21(18)19-14(25)7-6-8-15(19)26/h6-8,12,17,21,27H,5,9-11H2,1-4H3

InChI Key

JYOQBPHZMZXAHI-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C=CC=C3Cl)F)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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